3-Nonenoic acid
Overview
Description
3-Nonenoic acid is a carboxylic acid with a non-conjugated C=C double bond . It has the empirical formula C9H16O2, a CAS number of 4124-88-3, and a molecular weight of 156.22 . It is used as a biochemical reagent for life science related research .
Molecular Structure Analysis
The molecular structure of 3-Nonenoic acid consists of a nine-carbon chain with a double bond between the sixth and seventh carbons, and a carboxylic acid group at the end of the chain . The SMILES string representation is CCCCCC=CCC(O)=O .Physical And Chemical Properties Analysis
3-Nonenoic acid has a density of 0.9±0.1 g/cm3, a boiling point of 261.4±9.0 °C at 760 mmHg, and a flash point of 158.7±13.9 °C . It has a molar refractivity of 45.4±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 165.3±3.0 cm3 .Scientific Research Applications
Medicine: Antimicrobial Agent
3-Nonenoic acid has potential applications in medicine due to its antimicrobial properties. It can be used in the formulation of topical treatments as an antimicrobial agent . This application is particularly valuable in the development of new treatments for infections where traditional antibiotics are less effective due to resistance.
Agriculture: Pesticide
In agriculture, 3-Nonenoic acid serves as a non-systemic insecticide, miticide, and herbicide . Its effectiveness in controlling pests helps protect crops and maintain food production levels, making it a vital component in agricultural chemical products.
Food Industry: Flavoring Agent
The food industry utilizes 3-Nonenoic acid in the production of esters for artificial flavorings . Its ability to impart distinct flavors makes it a valuable ingredient in the creation of a variety of food products, enhancing consumer experience.
Cosmetics: Fragrance Component
3-Nonenoic acid is used in the cosmetics industry as a component of fragrances . Its unique scent profile allows for the creation of diverse and appealing cosmetic products, from perfumes to scented lotions.
Environmental Science: Biodegradation Studies
The biodegradability of 3-Nonenoic acid makes it an interesting subject for environmental science research . Studies on its breakdown by microorganisms can provide insights into reducing the environmental impact of various chemicals.
Industrial Manufacturing: Plasticizer Precursor
3-Nonenoic acid acts as a precursor in the production of plasticizers , which are added to plastics to increase their flexibility. This application is crucial in manufacturing a wide range of pliable plastic products used in numerous industries.
Safety And Hazards
properties
IUPAC Name |
(E)-non-3-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h6-7H,2-5,8H2,1H3,(H,10,11)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPYTVBKHKUNHG-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nonenoic acid | |
CAS RN |
4124-88-3, 28163-88-4 | |
Record name | 3-Nonenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004124883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nonenoic acid, (3E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028163884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nonenoic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Non-3-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.757 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-NONENOIC ACID, (3E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5J3N2F20Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-nonenoic acid ethyl ester in fruit aroma?
A1: Research indicates that 3-nonenoic acid ethyl ester plays a crucial role in the aroma profile of Chaenomeles sinensis fruits during storage. While initially not a dominant aroma component, its relative content significantly increases over time. After 90 days of storage at 8°C, it becomes a critical aroma component, reaching 21.67% of the total volatile compounds. This suggests that the esterification of 3-nonenoic acid during storage contributes to the evolving aroma profile of the fruit. []
Q2: Can you describe a synthetic route for producing 2-nonen-4-olide, a related compound, and its odor profile?
A2: 2-nonen-4-olide, structurally similar to 3-nonenoic acid, can be synthesized efficiently in three steps starting from heptanal. First, a Knoevenagel condensation of malonic acid and heptanal yields (E)-3-nonenoic acid. This is followed by oxidation with performic acid, leading to 3-hydroxynonan-4-olide via a process involving lactonization. Finally, reacting the lactone with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et3N) results in the elimination product, 2-nonen-4-olide. [] This compound exhibits an oily, coconut-like, and rancid odor, as confirmed by GC-olfactory analysis and sniffing blotter tests. []
Q3: Are there any studies on the autoxidation of 3-nonenoic acid methyl ester?
A3: While the provided research doesn't directly investigate 3-nonenoic acid, a study explored the autoxidation of its close analog, 3-nonenoic acid methyl ester, in the presence of methanol and protons. [] This research aimed to understand the oxidative degradation pathways and the influence of reaction conditions on the formation of hydroperoxide isomers. This information could be valuable when considering the stability and potential degradation products of 3-nonenoic acid itself, especially in similar conditions.
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